1-Acetylpiperidine-2-carboximidamide
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Overview
Description
1-Acetylpiperidine-2-carboximidamide is an organic compound belonging to the class of N-acyl-L-alpha-amino acids. It has a molecular formula of C8H13NO3 and a molecular weight of 171.19 g/mol . This compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom. The acetyl and carboximidamide groups attached to the piperidine ring contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-Acetylpiperidine-2-carboximidamide can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multicomponent reaction that combines an amine, a carbonyl compound, an isocyanide, and a carboxylic acid to form the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Acetylpiperidine-2-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
1-Acetylpiperidine-2-carboximidamide has several scientific research applications. It is used in medicinal chemistry for the development of new drugs targeting various diseases . The compound has shown potential as an antiproliferative agent, inhibiting the growth of cancer cells by targeting specific molecular pathways . Additionally, it is used in the synthesis of piperine-carboximidamide hybrids, which have demonstrated significant antiproliferative activity against cancer cell lines . In the field of biology, the compound is studied for its effects on cellular processes and its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 1-Acetylpiperidine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit enzymes such as ATP synthase subunits in mitochondria, which play a crucial role in cellular energy production . By inhibiting these enzymes, the compound disrupts the energy metabolism of cancer cells, leading to their death. Additionally, it targets other molecular pathways involved in cell proliferation and survival, contributing to its antiproliferative effects .
Comparison with Similar Compounds
1-Acetylpiperidine-2-carboximidamide can be compared with other similar compounds, such as piperine and its derivatives. Piperine, a naturally occurring alkaloid found in plants of the Piperaceae family, also contains a piperidine ring and exhibits various biological activities . this compound is unique due to its specific acetyl and carboximidamide groups, which confer distinct chemical properties and biological activities. Other similar compounds include piperidinecarboxylic acids and N-acylpiperidines, which share structural similarities but differ in their functional groups and overall chemical behavior .
Properties
Molecular Formula |
C8H15N3O |
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Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-acetylpiperidine-2-carboximidamide |
InChI |
InChI=1S/C8H15N3O/c1-6(12)11-5-3-2-4-7(11)8(9)10/h7H,2-5H2,1H3,(H3,9,10) |
InChI Key |
JYWBWPZGENIUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C(=N)N |
Origin of Product |
United States |
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